Odevixibat

Description

Properties

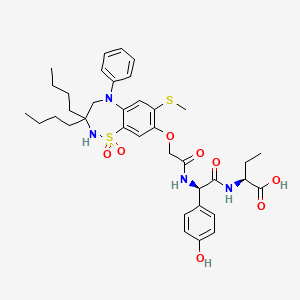

IUPAC Name |

(2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULSCZPZVQIMFM-IPZQJPLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H48N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336860 | |

| Record name | Odevixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501692-44-0 | |

| Record name | Odevixibat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501692440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odevixibat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Odevixibat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODEVIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W150K0UUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Odevixibat in Progressive Familial Intrahepatic Cholestasis Type 2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Progressive Familial Intrahepatic Cholestasis Type 2 (PFIC2) is a rare, autosomal recessive liver disorder caused by mutations in the ABCB11 gene, leading to deficient or absent bile salt export pump (BSEP) function. This results in impaired bile acid secretion, intrahepatic cholestasis, and progressive liver disease. Odevixibat (Bylvay®) is a potent, orally available, and minimally absorbed selective inhibitor of the ileal bile acid transporter (IBAT). This technical guide provides an in-depth overview of the mechanism of action of Odevixibat in the context of PFIC2, supported by quantitative data from clinical trials and a detailed look at experimental methodologies.

Introduction to PFIC Type 2 and the Role of Bile Acid Homeostasis

PFIC2 is characterized by the accumulation of bile acids within hepatocytes, leading to severe pruritus, jaundice, hepatomegaly, and progressive liver fibrosis, often culminating in end-stage liver disease in childhood.[1][2] The pathophysiology of PFIC2 is directly linked to the disruption of enterohepatic circulation of bile acids.[2] The BSEP protein is exclusively expressed on the canalicular membrane of hepatocytes and is responsible for the ATP-dependent transport of bile acids into the bile canaliculus.[3] In PFIC2, mutations in the ABCB11 gene lead to a dysfunctional BSEP, causing a buildup of cytotoxic bile acids in the liver.[3][4]

Odevixibat: A Targeted Approach to Interrupting Enterohepatic Circulation

Odevixibat is a small molecule inhibitor designed to act locally in the terminal ileum, where it reversibly inhibits the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[5][6] The IBAT is the primary mechanism for the reabsorption of conjugated bile acids from the small intestine back into the portal circulation.[7] By blocking IBAT, Odevixibat effectively interrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[2][8] This reduction in the overall bile acid pool is hypothesized to alleviate the cholestatic burden on the liver and reduce the systemic effects of bile acid accumulation, such as pruritus.[5][8]

Signaling Pathway and Mechanism of Action

The mechanism of action of Odevixibat is a targeted intervention in the enterohepatic circulation of bile acids. The following diagram illustrates this pathway.

Caption: Odevixibat's inhibition of the ileal bile acid transporter (IBAT).

Quantitative Data from Clinical Trials

The efficacy of Odevixibat in PFIC has been evaluated in the pivotal PEDFIC 1 and its open-label extension, PEDFIC 2, clinical trials.[9][10] These studies have provided significant quantitative data on the impact of Odevixibat on key clinical and biochemical markers in patients with PFIC, including type 2.

PEDFIC 1: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study

The PEDFIC 1 trial enrolled 62 pediatric patients with PFIC type 1 or 2.[11][12] Patients were randomized to receive placebo, Odevixibat 40 µg/kg/day, or Odevixibat 120 µg/kg/day for 24 weeks.[12]

Table 1: Key Efficacy Endpoints in the PEDFIC 1 Trial [9][12]

| Endpoint | Placebo (n=20) | Odevixibat (40 & 120 µg/kg/day combined, n=42) | p-value |

| Proportion of Positive Pruritus Assessments | 28.7% | 53.5% | 0.004 |

| Serum Bile Acid (sBA) Response | 0% | 33.3% | 0.003 |

| Mean Change in sBA (µmol/L) | +13.1 | -114.3 | 0.002 |

Pruritus assessments were based on caregiver-reported scratching scores. sBA response was defined as a ≥70% reduction from baseline or a level of ≤70 µmol/L.

PEDFIC 2: An Open-Label Extension Study

Patients who completed PEDFIC 1 were eligible to enroll in the PEDFIC 2 open-label extension study, where all patients received Odevixibat 120 µg/kg/day.[10][13] This study provided long-term efficacy and safety data.

Table 2: Long-Term Efficacy of Odevixibat in PEDFIC 1 & 2 Pooled Analysis [10]

| Parameter | Baseline (Mean) | Change from Baseline at Weeks 70-72 (Mean) |

| Serum Bile Acid (µmol/L) | 241 | -108 |

| PRUCISION Score (Pruritus) | 2.9 | -1.4 |

Data represents a pooled analysis of patients from PEDFIC 1 and 2.

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical evaluation of Odevixibat is crucial for researchers. The following sections outline the key experimental protocols based on available information from the PEDFIC trial program.

Clinical Trial Design: PEDFIC 1

The PEDFIC 1 trial (NCT03566238) was a multicenter, randomized, double-blind, placebo-controlled study.[1][14]

Inclusion Criteria:

-

Age 6 months to 18 years.[6]

-

Genetically confirmed PFIC type 1 or 2.[1]

-

Elevated serum bile acids (>100 µmol/L).[15]

-

History of significant pruritus.[1]

Treatment Arms:

Primary Endpoints:

-

Change in pruritus, assessed by the PRUCISION™ Observer-Reported Outcome (ObsRO) scale, a 5-point scale (0-4) recorded twice daily by a caregiver.[16]

-

Serum bile acid (sBA) response.[11]

The following diagram illustrates the workflow of the PEDFIC 1 trial.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Practical Considerations for Odevixibat Treatment in Patients with Progressive Familial Intrahepatic Cholestasis: A Single-Center Case Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bspghan.org.uk [bspghan.org.uk]

- 5. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. naspghan.org [naspghan.org]

- 9. Explore Bylvay® (odevixibat) clinical trials in PFIC – For HCPs [bylvay.com]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 12. Odevixibat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. join.hcplive.com [join.hcplive.com]

- 14. biospace.com [biospace.com]

- 15. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 16. PEDFIC Trial Program | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

Odevixibat's In Vitro Effect on Bile Acid Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By selectively targeting IBAT in the terminal ileum, Odevixibat interrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion. This mechanism effectively reduces the total bile acid pool, offering a therapeutic approach for cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC). This technical guide provides an in-depth overview of the in vitro effects of Odevixibat on key aspects of bile acid homeostasis, including transporter inhibition and the regulation of bile acid synthesis pathways.

Core Mechanism of Action: IBAT/ASBT Inhibition

Odevixibat's primary pharmacological action is the potent and selective inhibition of the ileal bile acid transporter (IBAT/ASBT), a key protein responsible for the reabsorption of bile acids from the intestine.

Quantitative Analysis of ASBT Inhibition

In vitro studies have demonstrated Odevixibat's high affinity and inhibitory potency against ASBT.

| Parameter | Value | Cell System/Assay Condition | Reference |

| IC50 | 0.16 nM | Not specified in available literature. | [Inferred from commercial product literature] |

| Ki | Not explicitly reported for Odevixibat. A study on a similar ASBT inhibitor using Caco-2 cells provides a methodological basis. | Caco-2 cells with glycocholic acid as substrate. | [Methodology inferred from a study on a similar compound] |

Experimental Protocols

In Vitro ASBT Inhibition Assay Using Caco-2 Cells

This protocol is based on established methods for assessing ASBT inhibition in vitro.

Objective: To determine the inhibitory potency (IC50) of Odevixibat on ASBT-mediated bile acid uptake in a human intestinal cell line.

Materials:

-

Caco-2 cells (human colorectal adenocarcinoma cell line)

-

Transwell® permeable supports (e.g., 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Hanks' Balanced Salt Solution (HBSS)

-

Radiolabeled bile acid (e.g., [14C]taurocholic acid)

-

Odevixibat

-

Scintillation counter and scintillation fluid

Methodology:

-

Cell Culture and Differentiation:

-

Culture Caco-2 cells in supplemented DMEM.

-

Seed cells onto Transwell® permeable supports at a high density.

-

Allow cells to differentiate for 21 days to form a polarized monolayer with functional ASBT expression.

-

-

Transport Assay:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Pre-incubate the cells with varying concentrations of Odevixibat in HBSS in the apical chamber for a defined period (e.g., 30 minutes).

-

Initiate the uptake by adding HBSS containing a fixed concentration of [14C]taurocholic acid to the apical chamber.

-

Incubate for a specific time (e.g., 2 hours) at 37°C.

-

Collect the medium from the basolateral chamber.

-

Lyse the cells in the Transwell® insert to determine intracellular accumulation.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in the basolateral medium and cell lysates using a scintillation counter.

-

Calculate the percentage of bile acid transport to the basolateral chamber relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of Odevixibat concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Indirect Effects on Bile Acid Synthesis: The FXR-SHP-CYP7A1 Pathway

By inhibiting intestinal bile acid reabsorption, Odevixibat is expected to indirectly modulate the primary pathway of bile acid synthesis in the liver. This regulation is mediated through the farnesoid X receptor (FXR), a nuclear receptor that acts as a key sensor of intracellular bile acid levels.

Signaling Pathway

-

Reduced Intestinal Bile Acid Reabsorption: Odevixibat blocks ASBT in the ileum, leading to lower concentrations of bile acids returning to the liver via the portal circulation.

-

Decreased Hepatic FXR Activation: The reduced influx of bile acids into hepatocytes results in decreased activation of FXR.

-

Downregulation of SHP Expression: Activated FXR normally induces the expression of the small heterodimer partner (SHP), a transcriptional repressor. With lower FXR activation, SHP expression is downregulated.

-

Upregulation of CYP7A1 Expression: SHP typically represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. The decrease in SHP levels relieves this repression, leading to increased transcription of the CYP7A1 gene.

-

Increased Bile Acid Synthesis: The resulting increase in CYP7A1 enzyme activity leads to an enhanced conversion of cholesterol into new bile acids.

While this pathway is well-established for IBAT inhibitors, specific in vitro quantitative data on the dose-dependent effects of Odevixibat on FXR, SHP, and CYP7A1 expression in human hepatocytes are not yet publicly available.

Experimental Protocol for Gene Expression Analysis

The following is a generalized protocol for assessing the in vitro effects of Odevixibat on the gene expression of key bile acid homeostasis regulators.

Objective: To quantify changes in the mRNA levels of FXR, SHP, and CYP7A1 in response to Odevixibat in a relevant in vitro model. A co-culture system of Caco-2 and HepG2 cells could be employed to model the gut-liver axis.

Materials:

-

Caco-2 cells and HepG2 cells (human hepatocellular carcinoma cell line)

-

Co-culture compatible Transwell® system

-

Cell culture media for both cell lines

-

Odevixibat

-

RNA extraction kit

-

Reverse transcription reagents

-

qPCR master mix and primers for human FXR, SHP, CYP7A1, and a reference gene (e.g., GAPDH)

-

Real-time PCR system

Methodology:

-

Co-culture Setup:

-

Seed Caco-2 cells on the apical side of a Transwell® insert and allow them to differentiate.

-

Seed HepG2 cells in the basolateral compartment of the co-culture plate.

-

Establish the co-culture by placing the Caco-2-containing insert into the well with HepG2 cells.

-

-

Treatment:

-

Treat the apical chamber (Caco-2 cells) with different concentrations of Odevixibat. This simulates the intestinal action of the drug.

-

Incubate the co-culture for a specified time (e.g., 24-48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the HepG2 cells from the basolateral compartment.

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using specific primers for FXR, SHP, and CYP7A1.

-

Use a housekeeping gene for normalization.

-

Calculate the relative gene expression changes using the ΔΔCt method.

-

Summary and Future Directions

In vitro studies confirm that Odevixibat is a highly potent inhibitor of the ileal bile acid transporter, ASBT. This primary mechanism of action is expected to lead to a cascade of downstream effects on bile acid homeostasis, most notably the upregulation of bile acid synthesis via the FXR-SHP-CYP7A1 pathway. While the conceptual framework for these indirect effects is well-supported, further in vitro studies are warranted to provide direct quantitative data on the dose-response relationship between Odevixibat and the expression of key regulatory genes in human liver cells. The use of advanced in vitro models, such as gut-liver co-culture systems, will be instrumental in further elucidating the intricate effects of Odevixibat on bile acid homeostasis.

An In-depth Technical Guide to the Molecular Structure and Synthesis of Odevixibat

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odevixibat is a potent, selective, and minimally systemic inhibitor of the ileal bile acid transporter (IBAT). This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed account of its chemical synthesis. Furthermore, it elucidates the mechanism of action of Odevixibat, including its role in the enterohepatic circulation of bile acids, supported by quantitative data from clinical trials. Experimental protocols and data are presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Molecular Structure and Properties

Odevixibat is a complex organic molecule with the systematic IUPAC name (2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ⁶,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid[1]. Its chemical structure is characterized by a central benzothiadiazepine core linked to a peptide-like side chain.

Table 1: Physicochemical Properties of Odevixibat

| Property | Value | Reference |

| Molecular Formula | C₃₇H₄₈N₄O₈S₂ | [1] |

| Molecular Weight | 740.93 g/mol | [2] |

| CAS Number | 501692-44-0 | [1] |

| Appearance | White to off-white solid | [3][4] |

| Solubility | pH-dependent in aqueous solutions, increases with increased pH | [3][4] |

Synthesis of Odevixibat

The synthesis of Odevixibat is a multi-step process that can be broadly divided into the preparation of two key fragments followed by their coupling and final deprotection[5]. The overall synthesis is a convergent process, allowing for the independent preparation of complex intermediates.

Synthesis of the Amine Fragment

The synthesis of the core amine fragment begins with 2-aminohexanoic acid. The process involves esterification and protection of the amino group, followed by alkylation and subsequent transformations to yield the desired amine intermediate[5].

Synthesis of the Benzothiadiazepine Moiety and Final Coupling

The second major fragment, a benzothiadiazepine derivative, is synthesized starting from 3-thioanisole. This pathway involves bromination, oxidative conversion to a sulfonyl chloride, and a subsequent Sₙ2 reaction with the previously prepared amine fragment. Ring formation is then achieved, followed by several functional group manipulations to install the necessary side chain for coupling[5].

The final steps of the synthesis involve the coupling of the benzothiadiazepine core with a dipeptide side chain. This is accomplished through two consecutive amidation reactions, followed by a final deprotection step to yield Odevixibat[5]. The yield for the final amidation and deprotection step has been reported to be 66%[5].

Experimental Protocols

While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and temperatures are not fully available in the public domain, the following represents a generalized workflow based on the available literature.

General Experimental Workflow for Odevixibat Synthesis

Caption: Generalized synthetic workflow for Odevixibat.

Note: This diagram illustrates the logical flow of the synthesis. For detailed experimental procedures, consultation of relevant patents (e.g., WO 03/022286) is recommended[1][6].

Mechanism of Action: IBAT Inhibition

Odevixibat exerts its therapeutic effect by acting as a reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT)[6]. The IBAT is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the enterohepatic circulation[6].

By inhibiting IBAT, Odevixibat disrupts this recycling process, leading to a decrease in the reabsorption of bile acids and a subsequent increase in their fecal excretion[6]. This reduction in the overall bile acid pool alleviates the symptoms associated with cholestatic liver diseases, such as pruritus (itching)[6].

Signaling Pathway of Odevixibat's Action

Caption: Mechanism of action of Odevixibat via IBAT inhibition.

Quantitative Data from Clinical Studies

Clinical trials have demonstrated the efficacy of Odevixibat in reducing serum bile acids (sBA) and improving pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).

Table 2: Summary of Efficacy Data from a Phase 3 Clinical Trial in PFIC Patients

| Dosage | Change in Serum Bile Acids (sBA) | Improvement in Pruritus Score | Reference |

| 40 µg/kg/day | Statistically significant reduction compared to placebo | Numerically greater response compared to placebo | [7] |

| 120 µg/kg/day | Statistically significant reduction compared to placebo | Numerically greater response compared to placebo | [7] |

Conclusion

Odevixibat represents a significant advancement in the treatment of cholestatic liver diseases. Its targeted mechanism of action, focused on the inhibition of the ileal bile acid transporter, offers a non-systemic therapeutic approach with proven efficacy. The complex multi-step synthesis of Odevixibat underscores the sophistication of modern medicinal chemistry in designing highly specific and potent drug molecules. Further research into optimizing the synthetic route and exploring the full therapeutic potential of Odevixibat is warranted.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2019290337B2 - Crystal modifications of odevixibat - Google Patents [patents.google.com]

- 5. Odevixibat: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Food and Drug Administration Approval Summary: Odevixibat (Bylvay) for the Treatment of Pruritus With Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Odevixibat in Pediatric Cholestasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid transporter (IBAT), represents a significant advancement in the treatment of pediatric cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC). By targeting the enterohepatic circulation of bile acids, odevixibat offers a non-surgical therapeutic option to alleviate the debilitating symptoms of cholestasis, primarily pruritus, and to reduce the systemic bile acid burden. This technical guide provides an in-depth overview of the pharmacodynamics of odevixibat in the pediatric population, focusing on its mechanism of action, effects on bile acid homeostasis, and the key clinical trial data that underpin its therapeutic use.

Mechanism of Action: Targeting the Enterohepatic Circulation

Odevixibat exerts its therapeutic effect by potently and selectively inhibiting the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] The IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.[3] This process, known as the enterohepatic circulation, is essential for maintaining the body's bile acid pool.

In pediatric cholestatic conditions, the impaired secretion of bile from the liver leads to an accumulation of bile acids in the liver and systemic circulation, causing severe pruritus and progressive liver damage.[4] Odevixibat, by blocking IBAT, interrupts the enterohepatic circulation, leading to a significant increase in the fecal excretion of bile acids.[3] This, in turn, reduces the total bile acid pool, decreases the return of bile acids to the liver, and lowers serum bile acid (sBA) concentrations.[5] The reduction in sBA levels is believed to be the primary mechanism through which odevixibat alleviates pruritus, a hallmark and often debilitating symptom of cholestatic liver disease in children.[5][6]

Key Clinical Efficacy Data

The efficacy and safety of odevixibat in pediatric cholestasis have been primarily established through the Phase 3 PEDFIC 1 and PEDFIC 2 clinical trials.

PEDFIC 1 Trial

The PEDFIC 1 trial was a 24-week, randomized, double-blind, placebo-controlled study that enrolled 62 children with PFIC type 1 or 2.[7] Patients were randomized to receive placebo, odevixibat 40 µg/kg/day, or odevixibat 120 µg/kg/day.[7] The trial successfully met its two primary endpoints: a reduction in pruritus and a decrease in serum bile acid levels.[5][7]

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial [5][7]

| Endpoint | Placebo (n=20) | Odevixibat 40 µg/kg/day (n=23) | Odevixibat 120 µg/kg/day (n=19) | p-value (Odevixibat vs. Placebo) |

| Proportion of Positive Pruritus Assessments | 28.7% | 53.5% (combined odevixibat arms) | 53.5% (combined odevixibat arms) | p=0.004 |

| Serum Bile Acid Response | 0% | 33.3% (combined odevixibat arms) | 33.3% (combined odevixibat arms) | p=0.003 |

| Mean Change in Serum Bile Acids (µmol/L) | +13.1 | -114.3 (combined odevixibat arms) | -114.3 (combined odevixibat arms) | p=0.002 |

PEDFIC 2 Trial

PEDFIC 2 is an ongoing, open-label extension study evaluating the long-term safety and efficacy of odevixibat at a dose of 120 µg/kg/day.[8] The study includes patients who completed PEDFIC 1 as well as newly enrolled patients with various types of PFIC.[8] Interim results from PEDFIC 2 have demonstrated sustained reductions in both serum bile acids and pruritus with long-term treatment.[8][9]

Table 2: Mean Change in Serum Bile Acids and Pruritus Scores in PEDFIC 2 (Interim Analysis) [8][9]

| Cohort | Baseline | Mean Change from Baseline at Weeks 22-24 (sBA) | Mean Change from Baseline at Weeks 21-24 (Pruritus Score) |

| Cohort 1A (Odevixibat in PEDFIC 1) | PEDFIC 1 Baseline | -201 µmol/L | Significant Improvement |

| Cohort 1B (Placebo in PEDFIC 1) | PEDFIC 2 Baseline | -144 µmol/L | Significant Improvement |

| Cohort 2 (Newly Enrolled) | PEDFIC 2 Baseline | -104 µmol/L | Significant Improvement |

Experimental Protocols

A comprehensive understanding of the pharmacodynamics of odevixibat necessitates a review of the key experimental methodologies employed in its clinical evaluation.

Measurement of Serum Bile Acids

The primary pharmacodynamic biomarker for odevixibat is the concentration of total serum bile acids. In the PEDFIC trials, fasting blood samples were collected for the analysis of total sBA.[8] While the specific assay used in the trials is not detailed in all publications, the gold standard for accurate and sensitive quantification of individual and total bile acids in clinical research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[10][11] Enzymatic assays are also available but may underestimate total bile acid concentrations, especially in cholestatic patients with atypical bile acid profiles.[12]

Assessment of Pruritus

Pruritus, a subjective symptom, was rigorously assessed in the PEDFIC trials using the PRUCISION Observer-Reported Outcome (ObsRO) instrument .[2][13] This validated tool was completed twice daily by a caregiver using an electronic diary.[2][13] The instrument uses a 5-point pictorial and verbal rating scale to assess the severity of scratching, ranging from 0 ("No scratching") to 4 ("Worst possible scratching").[13] A clinically meaningful improvement in pruritus was defined as a reduction of at least 1 point from baseline.[14] The PRUCISION instrument also captures data on sleep disturbance and tiredness.[2]

Statistical Analysis

The statistical analysis plan for the PEDFIC 1 trial was designed to evaluate the two primary endpoints.[5] For the proportion of positive pruritus assessments, a model-adjusted analysis was used.[5] The serum bile acid response was also compared between the odevixibat and placebo groups.[5] In the PEDFIC 2 open-label extension study, one-sample t-tests were used to assess the statistical significance of changes from baseline in serum bile acids and pruritus scores for the cohort that had previously received odevixibat in PEDFIC 1.[8]

Downstream Pharmacodynamic Effects

Inhibition of IBAT by odevixibat is expected to have downstream effects on bile acid synthesis. The reduction in bile acid return to the liver can lead to a compensatory increase in the synthesis of new bile acids from cholesterol. This process is regulated by the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway. Key biomarkers for this process include 7α-hydroxy-4-cholesten-3-one (C4), a direct marker of bile acid synthesis, and FGF19, an intestinal hormone that inhibits bile acid synthesis. Monitoring these biomarkers can provide further insight into the pharmacodynamic effects of odevixibat.

Safety and Tolerability

In clinical trials, odevixibat has been generally well-tolerated in the pediatric population.[7][8] The most common treatment-emergent adverse events were gastrointestinal in nature, primarily diarrhea and frequent bowel movements, which were generally mild to moderate in severity.[7]

Conclusion

Odevixibat's targeted inhibition of the ileal bile acid transporter offers a novel and effective pharmacodynamic approach to the management of pediatric cholestatic diseases. By interrupting the enterohepatic circulation of bile acids, odevixibat significantly reduces serum bile acid levels and alleviates the burdensome symptom of pruritus. The robust data from the PEDFIC clinical trial program provide a strong foundation for its use in this vulnerable patient population. Further research into the long-term effects of odevixibat on liver histology and disease progression will continue to refine our understanding of its complete pharmacodynamic profile.

References

- 1. Explore Bylvay® (odevixibat) clinical trials in PFIC – For HCPs [bylvay.com]

- 2. Validation of the PRUCISION Instruments in Pediatric Patients with Progressive Familial Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. join.hcplive.com [join.hcplive.com]

- 5. Albireo Phase 3 Trial Meets Both Primary Endpoints for Odevixibat in PFIC - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. Albireo Phase 3 Trial Meets Both Primary Endpoints for [globenewswire.com]

- 8. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serum bile acids profiling by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application on pediatric liver and intestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Explore Bylvay® (odevixibat) efficacy in PFIC pruritus – For HCPs [bylvay.com]

- 14. hcplive.com [hcplive.com]

Investigating the role of Odevixibat in Alagille syndrome

Introduction

Alagille syndrome (ALGS) is a rare, autosomal dominant genetic disorder characterized by a range of abnormalities, including chronic cholestasis, which leads to a burdensome accumulation of bile acids in the liver and bloodstream. This accumulation is a primary driver of severe pruritus (itching) and can contribute to progressive liver disease. Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), offering a non-surgical, targeted therapeutic approach to disrupt the enterohepatic circulation of bile acids. This document provides a detailed technical overview of Odevixibat's mechanism of action, clinical trial data, and experimental protocols relevant to its application in Alagille syndrome.

Mechanism of Action: IBAT Inhibition

Odevixibat exerts its therapeutic effect through the targeted inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the terminal ileum back into the portal circulation. In patients with Alagille syndrome, the impaired bile flow leads to an accumulation of bile acids. By blocking IBAT, Odevixibat effectively reduces the reabsorption of these bile acids, thereby increasing their fecal excretion. This interruption of the enterohepatic circulation leads to a decrease in the overall bile acid pool, reducing the concentration of serum bile acids (sBA) and alleviating the associated symptoms, most notably cholestatic pruritus.

Odevixibat's Indirect Impact on Farnesoid X Receptor (FXR) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), primarily exerts its therapeutic effect by reducing the reabsorption of bile acids from the terminal ileum. This interruption of the enterohepatic circulation leads to a significant decrease in serum bile acid (sBA) levels. While odevixibat does not directly interact with the farnesoid X receptor (FXR), its primary mechanism of action profoundly and indirectly influences FXR signaling. By lowering the pool of circulating bile acids, which are the natural ligands for FXR, odevixibat attenuates FXR activation. This guide provides an in-depth technical overview of this indirect mechanism, supported by available clinical data and detailed experimental protocols relevant to the study of the FXR signaling pathway.

Introduction to Odevixibat and the Farnesoid X Receptor (FXR)

Odevixibat is a minimally absorbed, small molecule inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking IBAT, odevixibat effectively reduces the uptake of bile acids from the small intestine, thereby increasing their fecal excretion.[2] This leads to a reduction in the total bile acid pool and a decrease in sBA concentrations.[3]

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose homeostasis.[4][5] It is highly expressed in the liver and intestine, where it is activated by bile acids.[6] Upon activation, FXR modulates the expression of numerous target genes involved in the synthesis, transport, and metabolism of bile acids, creating a negative feedback loop to maintain bile acid homeostasis.[2]

The Indirect Mechanism of Odevixibat's Impact on FXR Signaling

Odevixibat's influence on FXR signaling is a secondary consequence of its primary IBAT inhibition. The reduction in the enterohepatic circulation of bile acids leads to lower concentrations of these FXR ligands in both the portal vein and the systemic circulation.[7] This decreased availability of bile acids results in reduced activation of FXR in hepatocytes and enterocytes.

The downstream effects of attenuated FXR signaling include:

-

De-repression of Bile Acid Synthesis: A key function of activated FXR in the liver is to induce the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[8][9] By reducing FXR activation, odevixibat treatment leads to decreased SHP expression and a subsequent increase in CYP7A1 activity, promoting the conversion of cholesterol to new bile acids.[7]

-

Modulation of Intestinal FGF19 Secretion: In the intestine, FXR activation by bile acids stimulates the expression and secretion of fibroblast growth factor 19 (FGF19; FGF15 in rodents).[9] FGF19 travels to the liver and, via the FGFR4/β-Klotho receptor complex, also potently represses CYP7A1 expression.[10] Reduced intestinal FXR activation due to odevixibat is therefore expected to decrease FGF19 secretion, further contributing to the de-repression of bile acid synthesis.

This indirect modulation of the FXR signaling pathway is central to the therapeutic rationale for using an IBAT inhibitor to manage cholestatic liver diseases, where elevated bile acid levels are a primary driver of pathology.

Quantitative Data: Odevixibat's Effect on Serum Bile Acids

Clinical trials have consistently demonstrated the efficacy of odevixibat in reducing serum bile acid levels in patients with progressive familial intrahepatic cholestasis (PFIC). The following tables summarize key findings from these studies.

| Study | Patient Population | Treatment Arms | Duration | Key Findings on Serum Bile Acids | Reference |

| PEDFIC 1 | Children with PFIC1 or PFIC2 | Odevixibat 40 µg/kg/day, Odevixibat 120 µg/kg/day, Placebo | 24 weeks | - 33.3% of patients in the combined odevixibat arms had a ≥70% reduction in sBA or reached a level of ≤70 μmol/L, compared to no patients in the placebo arm. - Mean reduction of sBA was 114.3 µmol/L in the odevixibat arms compared to an increase of 13.1 µmol/L in the placebo arm. | [11] |

| PEDFIC 2 (Open-label extension) | Children with PFIC | Odevixibat 120 µg/kg/day | Up to 72 weeks | - Sustained reductions in sBA were observed. - For patients previously on odevixibat in PEDFIC 1, the mean change in sBA from PEDFIC 1 baseline to weeks 22-24 of PEDFIC 2 was -201 µmol/L. - For patients transitioning from placebo, the mean change from odevixibat initiation to weeks 22-24 was -144 µmol/L. | [12] |

Experimental Protocols

While specific data on the direct application of these protocols to odevixibat are not publicly available, the following methodologies are standard for assessing the activity of compounds on the FXR signaling pathway.

FXR Reporter Gene Assay

This assay is designed to measure the ability of a test compound to activate or inhibit the transcriptional activity of FXR.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). Cells are co-transfected with this reporter construct and an expression vector for FXR. Activation of FXR by a ligand leads to the expression of the reporter gene, which can be quantified.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates.

-

Transient transfection is performed using a lipid-based transfection reagent with plasmids encoding the human FXR, its heterodimeric partner retinoid X receptor (RXR), and the FXRE-luciferase reporter construct. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.[13]

-

-

Compound Treatment:

-

After 24 hours, the transfection medium is replaced with fresh medium containing the test compound (odevixibat) at various concentrations or a known FXR agonist (e.g., GW4064) as a positive control.

-

-

Luciferase Assay:

-

Following a 16-24 hour incubation period, cells are lysed.

-

Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Glo® Luciferase Assay System).[14]

-

Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability.

-

-

Data Analysis:

-

Results are expressed as fold activation over the vehicle control.

-

For antagonists, the assay is performed in the presence of a fixed concentration of an FXR agonist, and the ability of the test compound to inhibit this activation is measured.

-

Quantification of FXR Target Gene Expression by qPCR

This method is used to determine the effect of a compound on the mRNA levels of FXR target genes such as SHP and FGF19.

Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the amount of specific mRNA transcripts in cells or tissues treated with a test compound.

Protocol:

-

Cell Culture and Treatment:

-

Hepatocyte-derived cells (e.g., HepG2) or intestinal epithelial cells (e.g., Caco-2) are cultured to confluence.

-

Cells are treated with the test compound (odevixibat) or a positive control (e.g., an FXR agonist) for a specified period (e.g., 6-24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).

-

RNA quality and quantity are assessed using spectrophotometry.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme and a reverse transcription kit.[15]

-

-

qPCR:

-

The qPCR reaction is prepared with the cDNA template, gene-specific primers for SHP, FGF19, and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.[16]

-

The reaction is run on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

-

-

Data Analysis:

-

The cycle threshold (Ct) values are determined for each gene.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.[18]

-

Visualizing the Pathways and Mechanisms

Signaling Pathways

Caption: Odevixibat inhibits IBAT, reducing bile acid reabsorption and thus FXR activation.

Experimental and Logical Workflows

Caption: Workflow illustrating the assessment and logical progression of odevixibat's effects.

Conclusion

Odevixibat represents a targeted therapeutic approach that leverages a deep understanding of bile acid physiology. Its impact on FXR signaling is a clear example of an indirect pharmacological effect, where the primary mechanism of IBAT inhibition initiates a cascade of events that ultimately modulate the activity of a key nuclear receptor. For researchers and drug development professionals, it is crucial to recognize this distinction. While odevixibat is not an FXR agonist or antagonist in the classical sense, its profound effect on the availability of endogenous FXR ligands makes it a significant modulator of the FXR signaling pathway. Future research may further elucidate the long-term consequences of this indirect modulation on hepatic and intestinal gene expression profiles beyond the immediate effects on bile acid synthesis.

References

- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odevixibat: A Novel Bile Salt Inhibitor Treatment for Pruritus in Progressive Familial Intrahepatic Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Bile Acids and FXR: Novel Targets for Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medjournal360.com [medjournal360.com]

- 12. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. eubopen.org [eubopen.org]

- 15. gene-quantification.de [gene-quantification.de]

- 16. Optimization of five qPCR protocols toward the detection and the quantification of antimicrobial resistance genes in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enterohepatic Circulation of Bile Acids and the Therapeutic Role of Odevixibat

This technical guide provides a comprehensive overview of the enterohepatic circulation of bile acids, their critical role as signaling molecules, and the mechanism of action of Odevixibat, a targeted therapy for cholestatic liver diseases. The content is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the physiological processes and pharmacological interventions.

The Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is a highly efficient physiological process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive functions while tightly regulating their synthesis and systemic concentrations. This cycle is critical for the absorption of dietary fats and fat-soluble vitamins, cholesterol homeostasis, and the excretion of various endobiotics and xenobiotics.[1][2]

1.1. Synthesis and Secretion: Hepatocytes synthesize primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol.[1] These lipid-soluble acids are then conjugated with the amino acids glycine or taurine to form water-soluble conjugated bile acids (often called bile salts).[1] These bile salts are actively secreted into the bile canaliculi and stored in the gallbladder.[3]

1.2. Intestinal Role and Reabsorption: During digestion, bile acids are released into the duodenum, where they facilitate the emulsification and absorption of lipids.[2] Approximately 95% of these bile acids are reabsorbed in the terminal ileum by the Apical Sodium-dependent Bile Acid Transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).[1][3] The remaining 5% enter the colon, where gut bacteria deconjugate and dehydroxylate them into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[3]

1.3. Return to the Liver: Reabsorbed bile acids enter the portal circulation and are efficiently extracted by hepatocytes, completing the circuit.[1][3] This recycling process, which occurs multiple times a day, ensures that a large pool of bile acids is maintained for digestive needs with minimal de novo synthesis.[1]

References

Odevixibat Clinical Trials: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking the reabsorption of bile acids in the terminal ileum, odevixibat interrupts the enterohepatic circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in the systemic bile acid pool.[1][2] This mechanism of action has shown therapeutic promise in pediatric cholestatic liver diseases, where the accumulation of bile acids is a key driver of pathology, leading to debilitating symptoms such as pruritus and progressive liver damage. This technical guide provides a comprehensive review of the clinical trial phases of odevixibat, focusing on its development for Progressive Familial Intrahepatic Cholestasis (PFIC), Alagille Syndrome (ALGS), and Biliary Atresia.

Mechanism of Action: IBAT Inhibition

The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids being reabsorbed in the terminal ileum via the IBAT.[3] In cholestatic conditions, the impaired secretion of bile acids from the liver leads to their accumulation, causing hepatocellular injury and intense pruritus. Odevixibat acts locally in the gut with minimal systemic exposure, directly targeting the IBAT to reduce bile acid reuptake.[3][4] This targeted inhibition effectively breaks the cycle of bile acid recirculation, thereby lowering serum bile acid (sBA) concentrations and alleviating associated symptoms.[2]

Clinical Development in Progressive Familial Intrahepatic Cholestasis (PFIC)

PFIC is a group of rare, autosomal recessive liver disorders characterized by impaired bile formation and/or secretion, leading to severe cholestasis, pruritus, and progressive liver fibrosis. Odevixibat has undergone extensive clinical evaluation for the treatment of pruritus in patients with PFIC.

PEDFIC 1 (Phase 3)

The PEDFIC 1 trial was a pivotal, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of odevixibat in children with PFIC type 1 or type 2.[5][6]

Experimental Protocol:

-

Study Design: 24-week, multicenter, global trial.[5]

-

Patient Population: 62 patients aged 6 months to 15.9 years with a confirmed diagnosis of PFIC1 or PFIC2 and significant pruritus.[5]

-

Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive:

-

Odevixibat 40 µg/kg/day

-

Odevixibat 120 µg/kg/day

-

Placebo[6]

-

-

Primary Endpoints:

-

United States: Proportion of patients with a positive pruritus assessment, defined as a scratching score of ≤1 on a 0-4 scale or a ≥1-point drop from baseline on the PRUCISION observer-reported outcome (ObsRO) instrument.

-

European Union: Proportion of patients with either a ≥70% reduction in sBA from baseline or an sBA level ≤70 µmol/L.[6]

-

-

Secondary Endpoints: Included changes in sBA levels and sleep parameters.[5]

Quantitative Data Summary:

| Outcome Measure | Odevixibat (40 µg/kg/day) | Odevixibat (120 µg/kg/day) | Placebo | p-value |

| Primary Endpoint (US): Positive Pruritus Assessment | Data for pooled odevixibat arms | 53.5% | 28.7% | 0.004 |

| Primary Endpoint (EU): sBA Response | 44% | 21% | 0% | 0.003 |

| Secondary Endpoint: Change in sBA (µmol/L) | Data for pooled odevixibat arms | -114.3 (mean reduction) | +13.1 (mean increase) | 0.002 |

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial.[6]

PEDFIC 2 (Open-Label Extension)

PEDFIC 2 is an ongoing, long-term, open-label extension study evaluating the continued efficacy and safety of odevixibat in patients from PEDFIC 1, as well as new patients with any type of PFIC.[6][7]

Experimental Protocol:

-

Study Design: 72-week, open-label, single-arm study.[7]

-

Patient Population: Patients who completed PEDFIC 1 and new patients of any age with any PFIC subtype.[6]

-

Treatment: All patients received odevixibat 120 µg/kg/day.[7]

-

Primary Endpoints (Interim Analysis at Week 24):

-

Change from baseline in sBA.

-

Proportion of positive pruritus assessments.[8]

-

Quantitative Data Summary (Interim Analysis):

| Cohort | Mean Change in sBA from Baseline (µmol/L) | Proportion of Positive Pruritus Assessments |

| Cohort 1A (Odevixibat in PEDFIC 1) | -201 (from PEDFIC 1 baseline to weeks 22-24 of PEDFIC 2) | 33% |

| Cohort 1B (Placebo in PEDFIC 1) | -144 (from odevixibat initiation to weeks 22-24) | 56% |

| Cohort 2 (New Patients) | -104 (from odevixibat initiation to weeks 22-24) | 62% |

Table 2: Key Efficacy Outcomes from the PEDFIC 2 Interim Analysis.[8]

Clinical Development in Alagille Syndrome (ALGS)

ALGS is a rare, autosomal dominant genetic disorder characterized by a paucity of intrahepatic bile ducts, leading to cholestasis, severe pruritus, and progressive liver disease.

ASSERT (Phase 3)

The ASSERT trial was a pivotal, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of odevixibat in patients with ALGS.[9][10]

Experimental Protocol:

-

Study Design: 24-week, multicenter, global trial.[10]

-

Patient Population: 52 patients with a genetically confirmed diagnosis of ALGS, a history of significant pruritus, and elevated sBA levels.[10][11]

-

Treatment Arms: Patients were randomized 2:1 to receive:

-

Odevixibat 120 µg/kg/day (n=35)

-

Placebo (n=17)[10]

-

-

Primary Endpoint: Change in caregiver-reported scratching score (on the PRUCISION instrument; range 0-4) from baseline to weeks 21-24.[10]

-

Key Secondary Endpoint: Change in sBA concentration from baseline to the average of weeks 20 and 24.[10]

Quantitative Data Summary:

| Outcome Measure | Odevixibat (120 µg/kg/day) | Placebo | p-value |

| Primary Endpoint: LS Mean Change in Scratching Score | -1.7 | -0.8 | 0.0024 |

| Key Secondary Endpoint: LS Mean Change in sBA (µmol/L) | -90 | +22 | 0.0012 |

Table 3: Key Efficacy Outcomes from the ASSERT Trial.[10][11]

Clinical Development in Biliary Atresia

Biliary atresia is a rare and life-threatening liver disease in infants, characterized by the obstruction or absence of extrahepatic bile ducts. It is a leading cause of pediatric liver transplantation.[1]

BOLD (Phase 3)

The BOLD study is an ongoing, pivotal, randomized, double-blind, placebo-controlled trial evaluating the efficacy and safety of odevixibat in children with biliary atresia who have undergone a Kasai hepatoportoenterostomy.[12][13]

Experimental Protocol:

-

Study Design: Double-blind, randomized, placebo-controlled.[12]

-

Patient Population: Children with a clinical diagnosis of biliary atresia who have undergone a Kasai procedure.[12]

-

Treatment Arms:

-

Odevixibat

-

Placebo

-

-

Primary Outcome: Proportion of patients who are alive and have not undergone a liver transplant after 104 weeks of study treatment.[1]

-

Secondary Outcome Measures: Include changes in total bilirubin and sBA levels.[13]

As the BOLD trial is ongoing, comprehensive efficacy data is not yet available.

Safety and Tolerability

Across the completed clinical trials, odevixibat has been generally well-tolerated. The most commonly reported treatment-emergent adverse events were gastrointestinal in nature, with diarrhea being the most frequent.[6][10] These events were typically mild to moderate in severity.

Conclusion

The clinical development program for odevixibat has demonstrated its efficacy and safety in treating pruritus associated with PFIC and ALGS. The significant reductions in both pruritus and serum bile acids observed in the PEDFIC and ASSERT trials provide strong evidence for its therapeutic benefit in these rare pediatric cholestatic liver diseases. The ongoing BOLD study holds the potential to expand the indication for odevixibat to include biliary atresia, a condition with a high unmet medical need. The targeted, non-systemic mechanism of action of odevixibat represents a significant advancement in the management of these debilitating conditions.

References

- 1. io.nihr.ac.uk [io.nihr.ac.uk]

- 2. What is the mechanism of Odevixibat? [synapse.patsnap.com]

- 3. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 4. Learn about Bylvay® (odevixibat) Mechanism of Action – For HCPs [bylvay.com]

- 5. biospace.com [biospace.com]

- 6. join.hcplive.com [join.hcplive.com]

- 7. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bylvay® (odevixibat) clinical trials in Alagille syndrome - HCP [bylvay.com]

- 10. Efficacy and safety of odevixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. UCSF Biliary Atresia Trial → Odevixibat in Children With Biliary Atresia Who Have Undergone a Kasai HPE (BOLD) [clinicaltrials.ucsf.edu]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

The Role of the SLC10A2 Gene in Odevixibat's Mechanism of Action: A Technical Guide

Affiliation: Google Research

Abstract

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT), a protein encoded by the SLC10A2 gene.[1][2] This transporter, also known as the apical sodium-dependent bile acid transporter (ASBT), is the primary mechanism for the reabsorption of bile acids in the terminal ileum.[3][4][5] In cholestatic diseases such as Progressive Familial Intrahepatic Cholestasis (PFIC), impaired bile flow leads to the accumulation of toxic levels of bile acids, causing severe pruritus and progressive liver damage.[6][7][8] Odevixibat interrupts the enterohepatic circulation of bile acids by blocking their reuptake, thereby increasing their fecal excretion and reducing the total bile acid pool.[1][9][10] This guide provides an in-depth technical overview of the pivotal role of the SLC10A2 gene in the mechanism of action of Odevixibat, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction: The SLC10A2 Gene and Bile Acid Homeostasis

The SLC10A2 gene, located on chromosome 13, encodes the ileal bile acid transporter (IBAT), a 348-amino acid transmembrane protein.[3][11] IBAT is predominantly expressed on the apical brush border membrane of enterocytes in the terminal ileum.[3][11] Its primary function is the sodium-dependent reabsorption of approximately 95% of conjugated bile acids from the intestinal lumen back into the portal circulation, a process critical for maintaining the enterohepatic circulation.[1][10][12] This recycling is essential for cholesterol homeostasis and the digestion of dietary fats.[3][4]

Mutations in the SLC10A2 gene can lead to primary bile acid malabsorption, characterized by chronic diarrhea and steatorrhea.[5][12] The central role of IBAT in bile acid regulation has made it a key therapeutic target for cholestatic liver diseases.[1][3]

Progressive Familial Intrahepatic Cholestasis (PFIC) is a group of rare, autosomal recessive genetic disorders that result in impaired bile secretion and transport.[6][7][13] This leads to the accumulation of bile acids in the liver and serum, causing debilitating pruritus, cirrhosis, and eventual liver failure, often requiring liver transplantation in childhood.[6][7][8] Odevixibat offers a non-surgical therapeutic option by directly targeting the protein product of the SLC10A2 gene.[14]

Mechanism of Action of Odevixibat

Odevixibat is a small molecule inhibitor that acts locally in the gut with minimal systemic exposure.[10][15] It binds reversibly to the IBAT, blocking the reabsorption of bile acids from the terminal ileum.[1][16][17] This targeted inhibition of the SLC10A2 gene product leads to a significant increase in the fecal excretion of bile acids.[9][10]

The therapeutic consequences of this action are twofold:

-

Reduction of the Bile Acid Pool: By preventing their reabsorption, Odevixibat effectively reduces the total body pool of bile acids.[1][10]

-

Alleviation of Cholestatic Symptoms: The decrease in serum bile acids (sBA) is directly correlated with a reduction in pruritus, a primary and debilitating symptom of PFIC.[9][18]

Signaling Pathway and Drug Interaction

The following diagram illustrates the enterohepatic circulation of bile acids and the specific point of intervention by Odevixibat.

Caption: Odevixibat inhibits IBAT (SLC10A2) in the terminal ileum.

Quantitative Data from Clinical Trials

The efficacy of Odevixibat in reducing serum bile acids and pruritus has been demonstrated in several clinical trials, most notably the PEDFIC 1 and PEDFIC 2 studies.[14][15][19]

Table 1: Efficacy of Odevixibat in PFIC Patients (PEDFIC 1 & 2 Studies)

| Parameter | Odevixibat Group | Placebo Group | p-value | Citation |

| Serum Bile Acid (sBA) Response | 33% of patients | 0% of patients | 0.0030 | [14] |

| Mean sBA Change from Baseline (μmol/L) | ||||

| - Cohort 1A (up to 48 wks) | -201 | N/A | <0.0001 | [15] |

| - Cohort 1B (up to 24 wks) | -144 | N/A | - | [15] |

| - Cohort 2 (up to 24 wks) | -104 | N/A | - | [15] |

| Pruritus Response (PPA) | 55% of patients | 30% of patients | 0.0038 | [14] |

| Mean Pruritus Score Change | -1.4 | N/A | - | [20] |

| Native Liver Survival (up to 4.5 yrs) | ≥77% | N/A | - | [19] |

PPA: Positive Pruritus Assessments, defined as a ≥1-point drop in pruritus score or a score ≤1.[15] sBA Response: >70% reduction from baseline or sBA level <70 μmol/L.[18]

Experimental Protocols

The clinical evaluation of Odevixibat involved rigorous, randomized, double-blind, placebo-controlled trials. The methodologies employed are crucial for understanding the validity of the resulting data.

PEDFIC 1 Study Protocol

-

Study Design: A 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[14]

-

Patient Population: 62 pediatric patients (median age 3.2 years) with a confirmed diagnosis of PFIC type 1 or PFIC type 2, presenting with pruritus and elevated serum bile acids.[14]

-

Randomization: Patients were randomly assigned (1:1:1) to one of three groups:

-

Primary Endpoints:

-

Pruritus Assessment: Change in pruritus, measured by an observer-reported outcome (ObsRO) where caregivers scored scratching on a 0-4 scale.[15][16]

-

Serum Bile Acid (sBA) Response: Percentage of patients achieving a sBA response, defined as a reduction of ≥70% from baseline or a level of <70 μmol/L.[14][18]

-

-

Data Collection: Pruritus scores were recorded daily, and serum bile acid levels were measured at baseline and regular intervals throughout the 24-week period.

PEDFIC 2 Open-Label Extension Study Protocol

-

Study Design: An ongoing, open-label, single-arm extension study.[15][19]

-

Patient Population: Enrolled patients who completed the PEDFIC 1 trial, as well as new patients with any PFIC subtype. A total of 116 patients were enrolled.[19]

-

Intervention: All participants received Odevixibat at a dose of 120 μg/kg/day.[15][19]

-

Primary Endpoints:

-

Duration: The study assesses long-term efficacy and safety for up to 72 weeks and beyond.[19]

Experimental Workflow Diagram

Caption: Workflow of the PEDFIC 1 and PEDFIC 2 clinical trials.

Conclusion

The SLC10A2 gene, by encoding the ileal bile acid transporter, is the direct and pivotal target in the mechanism of action of Odevixibat. By selectively inhibiting IBAT in the terminal ileum, Odevixibat effectively disrupts the enterohepatic circulation of bile acids. This leads to a significant reduction in serum bile acid levels, which in turn provides substantial relief from pruritus and improves other clinical outcomes in patients with Progressive Familial Intrahepatic Cholestasis. The clinical data robustly support this mechanism, establishing Odevixibat as a targeted and effective non-surgical therapy for this debilitating rare disease. The continued investigation into IBAT inhibition holds promise for the treatment of other cholestatic conditions.

References

- 1. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. odevixibat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. creative-biolabs.com [creative-biolabs.com]

- 4. SLC10A2 solute carrier family 10 member 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. Progressive familial intrahepatic cholestasis - Wikipedia [en.wikipedia.org]

- 7. Progressive Familial Intrahepatic Cholestasis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 8. m.youtube.com [m.youtube.com]

- 9. What is the mechanism of Odevixibat? [synapse.patsnap.com]

- 10. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]

- 11. Ileal sodium/bile acid cotransporter - Wikipedia [en.wikipedia.org]

- 12. uniprot.org [uniprot.org]

- 13. Molecular overview of progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Odevixibat treatment in progressive familial intrahepatic cholestasis: a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. go.drugbank.com [go.drugbank.com]

- 18. researchgate.net [researchgate.net]

- 19. medjournal360.com [medjournal360.com]

- 20. hcplive.com [hcplive.com]

Odevixibat's Impact on Serum Bile Acid Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Odevixibat on the composition of serum bile acids. Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, represents a targeted therapeutic approach for cholestatic liver diseases, such as Progressive Familial Intrahepatic Cholestasis (PFIC). By selectively blocking the reabsorption of bile acids in the terminal ileum, Odevixibat effectively reduces the total serum bile acid (sBA) pool, a key factor in the pathophysiology of these conditions. This guide will delve into the quantitative changes observed in serum bile acid profiles, the experimental methodologies employed in these assessments, and the underlying signaling pathways affected by this novel therapeutic agent.

Quantitative Changes in Serum Bile Acid Composition

Odevixibat treatment leads to a significant reduction in total serum bile acids in patients with PFIC. Clinical trial data from the PEDFIC 1 and PEDFIC 2 studies have consistently demonstrated this effect. While comprehensive data on the shifts in the entire spectrum of bile acid species are not fully detailed in peer-reviewed literature, summaries from scientific conferences provide valuable insights into the compositional changes.

A key observation is that the reduction in sBA is primarily driven by a decrease in primary bile acids. In patients who respond to Odevixibat treatment, there are notable decreases in total and primary bile acids, while the levels of secondary bile acids remain largely unchanged.

Furthermore, pretreatment levels of specific unconjugated primary bile acids have been identified as potential predictors of therapeutic response. A post-hoc analysis of the PEDFIC trials revealed that patients with higher baseline serum levels of unconjugated cholic acid (CA) and chenodeoxycholic acid (CDCA) were more likely to respond to Odevixibat treatment. This suggests that the baseline bile acid profile can be a valuable biomarker for patient stratification.

The following tables summarize the available quantitative data on the effect of Odevixibat on serum bile acids.

Table 1: Summary of Total Serum Bile Acid Reduction in PFIC Patients Treated with Odevixibat

| Clinical Trial | Patient Population | Treatment Group | Baseline Mean sBA (μmol/L) | Mean Change from Baseline in sBA (μmol/L) |

| PEDFIC 1 & 2 (Pooled Analysis) | PFIC (various types) | Odevixibat | 241 | -108 (at weeks 70-72)[1] |

| PEDFIC 2 (Interim Analysis) | PFIC (Cohort 1A) | Odevixibat | Not Specified | -201 (at weeks 22-24) |

| PEDFIC 2 (Interim Analysis) | PFIC (Cohort 1B) | Odevixibat | Not Specified | -144 (at weeks 22-24) |

| PEDFIC 2 (Interim Analysis) | PFIC (Cohort 2) | Odevixibat | Not Specified | -104 (at weeks 22-24) |

Note: The data presented are from summaries and abstracts of clinical trials and may not represent the full and final published data.

Table 2: Qualitative Changes in Serum Bile Acid Composition with Odevixibat Treatment

| Bile Acid Category | Change with Odevixibat Treatment | Source |

| Total Serum Bile Acids | Significant Decrease | [2][3] |

| Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) | Decrease | |

| Secondary Bile Acids | Minimal to no change | [4] |

| Unconjugated Primary Bile Acids (pretreatment) | Higher levels associated with better response | [5] |

Signaling Pathways and Mechanism of Action

Odevixibat's primary mechanism of action is the potent and selective inhibition of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This transporter is responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation. By blocking IBAT, Odevixibat interrupts this recycling process, leading to increased fecal excretion of bile acids and a subsequent reduction in the total bile acid pool in the body.

The reduction in circulating bile acids has downstream effects on key regulatory pathways, most notably the Farnesoid X Receptor (FXR) signaling pathway. FXR is a nuclear receptor highly expressed in the liver and intestine that plays a central role in bile acid homeostasis.

The following diagram illustrates the mechanism of action of Odevixibat and its impact on the FXR signaling pathway.

Caption: Odevixibat inhibits the ileal bile acid transporter (IBAT), reducing bile acid reabsorption and serum levels.

The reduced return of bile acids to the liver via the portal circulation leads to decreased activation of hepatic FXR. In the intestine, lower intracellular bile acid concentrations also result in reduced FXR activation, which in turn downregulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 is a hormone that signals to the liver to suppress bile acid synthesis. The reduction in FGF19 signaling to the liver further contributes to the upregulation of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This intricate feedback mechanism helps to maintain bile acid homeostasis.

Experimental Protocols

The primary method for the quantitative analysis of serum bile acids in the Odevixibat clinical trials is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity for the simultaneous measurement of multiple bile acid species. While specific, detailed protocols from the PEDFIC trials are not publicly available, a general workflow can be outlined based on standard practices in the field.

The following diagram illustrates a typical experimental workflow for the analysis of serum bile acids using LC-MS/MS.

Caption: A typical workflow for serum bile acid analysis using LC-MS/MS.

Detailed Methodological Steps:

-

Sample Collection and Storage: Serum samples are collected from patients at baseline and at specified time points during treatment. Samples are typically stored at -80°C until analysis to ensure stability of the bile acids.

-

Sample Preparation:

-

Internal Standards: A mixture of stable isotope-labeled internal standards (e.g., deuterated forms of cholic acid, chenodeoxycholic acid, etc.) is added to a known volume of serum. This is crucial for accurate quantification, as it corrects for variations in sample processing and instrument response.

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a solvent such as methanol or acetonitrile is added to the serum sample.

-

Centrifugation: The mixture is then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer and Evaporation: The clear supernatant containing the bile acids is transferred to a new tube and dried, typically under a stream of nitrogen.

-

Reconstitution: The dried extract is reconstituted in a solvent mixture that is compatible with the liquid chromatography mobile phase.

-

-

Liquid Chromatography (LC) Separation:

-

The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

The bile acids are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column (e.g., a C18 reversed-phase column).

-

A gradient elution program, where the composition of the mobile phase is changed over time, is typically used to achieve optimal separation of the various bile acid species.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

As the separated bile acids elute from the LC column, they are introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) is commonly used to generate charged bile acid molecules (ions) in the gas phase.

-

Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): For enhanced specificity, a specific precursor ion (the parent bile acid ion) is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of each bile acid, even in a complex matrix like serum.

-

-

Data Analysis:

-